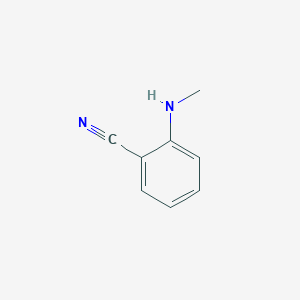

2-(甲基氨基)苯甲腈

描述

“2-(Methylamino)benzonitrile” is a chemical compound with the molecular formula C8H8N2 . It is also known by its IUPAC name, 2-Methylamino-benzonitrile . The compound has a molecular weight of 132.16 g/mol .

Synthesis Analysis

The synthesis of benzonitrile derivatives, such as “2-(Methylamino)benzonitrile”, has been a subject of research. One approach involves the use of transition metal-catalyzed reactions and reductive cyclization reactions . Another method involves the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The InChI code for “2-(Methylamino)benzonitrile” is 1S/C8H8N2/c1-10-8-5-3-2-4-7(8)6-9/h2-5,10H,1H3 . The compound’s canonical SMILES representation is CNC1=CC=CC=C1C#N .

科学研究应用

合成和化学反应

- 喹啉羧酸酯的一锅法合成: 2-(甲基氨基)苯甲腈经历共轭加成和烯醇-腈偶联的顺序过程,合成4-氨基-1,2-二氢-3-喹啉羧酸酯 (Kobayashi et al., 1997)。

- 苯甲腈环三聚物化抑制: 该化合物表现出抑制苯甲腈环三聚为三嗪的能力,揭示了环三聚机制 (Davies et al., 1997)。

- 钯催化的环化反应: 2-(甲基氨基)苯甲腈参与钯催化反应,产生多样的γ-喹啉,展示了其在有机合成中的多功能性 (Yang et al., 1994)。

催化和环境应用

- 酯的催化转化: 该化合物在催化反应中起到作用,将甲基苯甲酸酯和NH3转化为苯甲腈和酰胺,为蒙脱石黏土的催化潜力提供了见解 (Wali et al., 1998)。

- 芳香腈的生物降解: 研究显示福士木霉菌在降解苯甲腈方面的潜力,对环境生物修复产生影响 (Harper, 1977)。

先进材料合成

- 铑催化的氰化反应: 铑催化涉及2-(烷基氨基)苯甲腈用于芳基C-H键氰化,对有机和材料化学至关重要 (Dong et al., 2015)。

- 聚酰胺降解研究: 对聚酰胺的热稳定性和降解的研究突出了苯酰胺和苯甲腈的作用,有助于理解聚合物行为 (Broadbelt et al., 1994)。

光物理性质

- 荧光和内部转换研究: 对4-(甲基氨基)苯甲腈等衍生物的荧光和内部转换性质的研究有助于理解有机分子的光物理过程 (Zachariasse et al., 2003)。

生物化学和微生物代谢

- 腈类的微生物代谢: 通过诺卡氏菌对苯甲腈的酶解研究,以了解微生物代谢和环境解毒 (Harper, 1977)。

属性

IUPAC Name |

2-(methylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-10-8-5-3-2-4-7(8)6-9/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIBMGQAICRHTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303472 | |

| Record name | 2-(Methylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17583-40-3 | |

| Record name | 17583-40-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

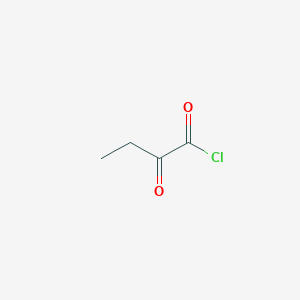

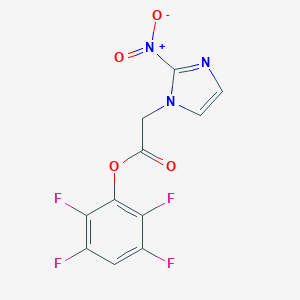

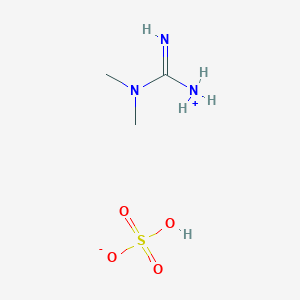

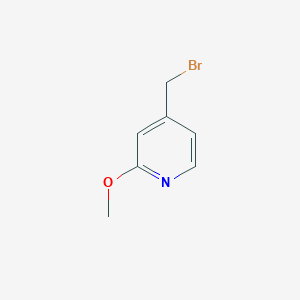

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the synthetic applications of 2-(methylamino)benzonitrile in organic chemistry?

A1: 2-(Methylamino)benzonitrile serves as a versatile starting material for synthesizing various heterocyclic compounds. For instance, it can be transformed into 4-amino-1,2-dihydro-3-quinolinecarboxylates. This transformation involves a one-pot reaction sequence where 2-(methylamino)benzonitrile reacts with magnesium bis(diisopropylamide) followed by α,β-unsaturated carboxylic acid esters. [] This method provides a convenient route to access a range of substituted 4-amino-1,2-dihydro-3-quinolinecarboxylates, which are important scaffolds in medicinal chemistry.

Q2: How does the reaction mechanism of 2-(methylamino)benzonitrile with magnesium bis(diisopropylamide) and α,β-unsaturated carboxylic acid esters proceed?

A2: The reaction proceeds through a sequential conjugate addition and enolate-nitrile coupling mechanism. [] Initially, magnesium bis(diisopropylamide) deprotonates the methylamino group of 2-(methylamino)benzonitrile, generating a nucleophilic anion. This anion undergoes conjugate addition to the α,β-unsaturated carboxylic acid ester, forming an enolate intermediate. Subsequently, the enolate attacks the nitrile group intramolecularly, leading to cyclization and formation of the 4-amino-1,2-dihydro-3-quinolinecarboxylate product.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B176465.png)

![Furo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B176467.png)